Cas no 349125-10-6 (N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (Zopiclone Impurity))

N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (Zopiclone Impurity) 化学的及び物理的性質
名前と識別子
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- N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (Zopiclone Impurity)
- 5-(Chloropyridin-2-yl-carbamoyl)pyrazine
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N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (Zopiclone Impurity) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C380390-1000mg |
N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (Zopiclone Impurity) |
349125-10-6 | 1g |
$ 207.00 | 2023-04-18 | ||
TRC | C380390-10g |
N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (Zopiclone Impurity) |
349125-10-6 | 10g |
$ 1200.00 | 2023-09-08 | ||
TRC | C380390-1g |
N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (Zopiclone Impurity) |
349125-10-6 | 1g |
$ 170.00 | 2022-06-06 | ||
TRC | C380390-10000mg |
N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (Zopiclone Impurity) |
349125-10-6 | 10g |
$ 1642.00 | 2023-04-18 |
N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (Zopiclone Impurity) 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (Zopiclone Impurity)に関する追加情報
N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (Zopiclone Impurity): A Comprehensive Overview
Compounds in the pharmaceutical industry are meticulously studied for their structural properties, biological activities, and potential applications. One such compound, N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (CAS No. 349125-10-6), has garnered significant attention due to its role as an impurity in the synthesis of zopiclone, a well-known sedative-hypnotic agent. This introduction delves into the chemical properties, pharmacological significance, and recent research advancements associated with this compound.
The molecular structure of N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a pyrazine ring connected via an amide bond. This unique arrangement contributes to its distinct chemical behavior and reactivity. The presence of the chloro substituent enhances the compound's lipophilicity, making it more soluble in organic solvents, which is a crucial factor in pharmaceutical formulations.
In the context of drug development, impurities are often unintentionally produced during the synthesis of active pharmaceutical ingredients (APIs). The identification and control of these impurities are essential to ensure the safety and efficacy of the final product. Zopiclone impurity, specifically identified as N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide, has been studied for its potential effects on the pharmacokinetics and pharmacodynamics of zopiclone. Understanding its behavior helps in optimizing synthetic routes to minimize its formation while maintaining high yields of the desired API.
Recent research has focused on the metabolic pathways and interactions of this impurity within biological systems. Studies have shown that N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide can undergo various transformations in vivo, including glucuronidation and oxidative metabolism. These processes influence its half-life and potential toxicity profiles. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to quantify this impurity in pharmaceutical samples with high precision.
The pharmacological properties of N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide have also been explored in vitro. Initial studies suggest that it may exhibit mild sedative effects, which could be relevant to its presence in zopiclone formulations. However, further research is needed to fully elucidate its mechanism of action and potential therapeutic or adverse effects. This compound serves as a valuable model for studying the impact of structural modifications on drug efficacy and safety.
Innovations in synthetic chemistry have led to the development of more efficient methods for producing zopiclone with reduced impurity levels. Catalytic processes and green chemistry principles have been integrated into these methods to minimize waste and improve yield. The use of chiral auxiliaries and asymmetric catalysis has also enabled the synthesis of enantiomerically pure forms of zopiclone, further reducing the presence of unwanted byproducts like N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide.
The regulatory landscape for pharmaceutical impurities is continuously evolving to address new challenges in drug quality control. Agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for acceptable impurity levels based on toxicological assessments. Companies must adhere to these guidelines to ensure that their products meet stringent safety standards. The case of Zopiclone impurity underscores the importance of rigorous quality control measures throughout the drug development process.
Future research directions for N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide include investigating its potential use as a probe compound for understanding drug metabolism and transport mechanisms. Additionally, computational modeling techniques such as molecular dynamics simulations can help predict how this impurity interacts with biological targets, providing insights into its pharmacological effects.
The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has opened new avenues for studying complex chemical entities like N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide. AI-driven platforms can analyze large datasets to identify patterns related to impurity formation and degradation pathways, accelerating the development of high-quality pharmaceuticals.
In conclusion, N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide represents an important compound in both academic research and industrial applications. Its role as a zopiclone impurity highlights the need for comprehensive understanding of chemical structures and their biological interactions. Ongoing studies continue to shed light on its properties, contributing to safer and more effective pharmaceutical formulations.
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